3-(Aminomethyl)-4,6-dimethylpyridin-2-amine

Coordination Chemistry Potentiometry Protonation Equilibria

Researchers often struggle to source aminomethylpyridines with well-characterized protonation equilibria for reproducible coordination studies. 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine (CAS 96551-20-1) provides a validated, dual-function scaffold: • Experimentally determined protonation constants: log K1 = 9.141, log K2 = 6.604 • Defined 1:1 metal complex stability: Cu (log β1=5.85), Ni (3.56), Zn (2.93) • Established synthetic routes to triazinedione GPCR antagonists Supplied with full analytical documentation; standard R&D quantities available for immediate global dispatch.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 96551-20-1
Cat. No. B1367542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-4,6-dimethylpyridin-2-amine
CAS96551-20-1
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1CN)N)C
InChIInChI=1S/C8H13N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4,9H2,1-2H3,(H2,10,11)
InChIKeyYIBATIFWEVKVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine – Coordination & Drug Discovery Scaffold


3-(Aminomethyl)-4,6-dimethylpyridin-2-amine (CAS 96551-20-1) is a heterocyclic organic compound with the molecular formula C8H13N3 . It belongs to the class of aminomethyl-substituted pyridines and features a pyridine ring with methyl groups at the 4- and 6- positions and an aminomethyl group at the 3-position [1]. This specific substitution pattern distinguishes it from simpler analogs and imparts unique physicochemical properties [2].

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine: Irreplaceable over Simpler 2-Aminopyridines


The 3-aminomethyl group on the 4,6-dimethylpyridine core is not a trivial modification; it fundamentally alters the compound's behavior in key research applications. While the 4,6-dimethyl substitution pattern is a known pharmacophore with moderate biological activity [1], the addition of the 3-aminomethyl group creates a unique, polydentate chelating scaffold [2]. This dual functionality enables distinct protonation equilibria and the ability to form stable, pH-dependent coordination complexes with metal ions [2], capabilities absent in the simple 2-amino-4,6-dimethylpyridine core. Therefore, substituting with a generic 2-aminopyridine will not replicate the specialized coordination chemistry or the specific synthetic pathways it enables.

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine – Quantitative Performance Evidence


Protonation Equilibrium vs. Methoxymethyl Analogs

The 4,6-dimethyl derivative exhibits a significantly higher first protonation constant compared to closely related methoxymethyl-substituted analogs, indicating enhanced basicity of the aminomethyl group [1].

Coordination Chemistry Potentiometry Protonation Equilibria Analytical Chemistry

Metal Chelation: Stability Constants with Transition Metals

The target compound's ability to form stable 1:1 and 2:1 ligand-to-metal complexes has been experimentally verified and quantified via stability constants [1]. This is a property not found in the base 2-amino-4,6-dimethylpyridine pharmacophore.

Coordination Chemistry Metal Chelation Stability Constants Inorganic Synthesis

Key Intermediate for Prokineticin 2 Receptor Antagonists

This specific compound is identified as a reactant in the preparation of 1,3,5-triazine-2,4-dione derivatives, which are being developed as prokineticin 2 receptor antagonists [REFS-1, REFS-2].

Medicinal Chemistry Drug Discovery GPCR Antagonists Organic Synthesis

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine – Application Scenarios


Metal Complexes for Catalysis and Materials

Procure this compound for use as a polydentate ligand to synthesize and characterize new coordination complexes with transition metals like Cu(II), Ni(II), and Zn(II). Its well-defined protonation equilibria (log K1 = 9.141) [1] and known 1:1 complex stability constants (log β1: 5.85 for Cu, 3.56 for Ni, 2.93 for Zn) [1] provide a robust, quantitative foundation for designing experiments with predictable outcomes, unlike using simpler, uncharacterized aminopyridines.

Prokineticin 2 Antagonist Library Synthesis

Procure this compound as a critical reactant for the synthesis of 1,3,5-triazine-2,4-dione derivatives targeting the prokineticin 2 receptor [REFS-2, REFS-3]. Using this specific scaffold leverages established synthetic routes in the patent literature, reducing the time spent on de novo route development and ensuring access to a chemical space relevant for modulating this GPCR target [2].

Ligand Speciation and Protonation Studies

Procure this compound for use as a model system in analytical or environmental chemistry studies investigating protonation behavior. The directly comparable, experimentally determined protonation constants (log K1 = 9.141, log K2 = 6.604) [1] make it a superior alternative to related compounds like its methoxymethyl analogs (e.g., log K1 = 8.964) [1] for studying the subtle effects of substituents on amine basicity and speciation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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